molecular formula C17H20N6O4 B213822 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide

3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide

カタログ番号 B213822
分子量: 372.4 g/mol
InChIキー: CRLOBXFVWHKQLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide, commonly known as NTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTI is a potent and selective antagonist of the G protein-coupled receptor (GPCR) known as the melanocortin-4 receptor (MC4R), which is involved in the regulation of energy homeostasis and body weight.

作用機序

NTI exerts its pharmacological effects by binding to and blocking the MC4R, which is a key regulator of energy homeostasis and body weight. By blocking the MC4R, NTI inhibits the signaling pathways that regulate food intake and energy expenditure, leading to a decrease in body weight and adiposity. NTI has been shown to be a highly selective antagonist of the MC4R, with minimal off-target effects on other 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamides.
Biochemical and Physiological Effects:
Studies have shown that NTI can induce significant weight loss in animal models of obesity, and can also improve glucose tolerance and insulin sensitivity. NTI has also been shown to reduce food intake and increase energy expenditure, suggesting that it may have potential as a therapeutic agent for the treatment of obesity and related metabolic disorders. However, further studies are needed to fully understand the biochemical and physiological effects of NTI and its potential as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of using NTI in scientific research is its high selectivity and potency as an MC4R antagonist, which makes it a valuable tool for investigating the role of the MC4R in energy homeostasis and body weight regulation. However, one of the limitations of using NTI is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, NTI may have off-target effects on other 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamides, which can complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on NTI and its applications in the field of metabolic disorders. One area of interest is the development of more potent and selective MC4R antagonists that can be used as therapeutic agents for the treatment of obesity and related metabolic disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of NTI on energy homeostasis and body weight regulation, which could lead to the development of novel therapeutic targets for the treatment of metabolic disorders. Finally, future research could focus on the clinical translation of NTI and other MC4R antagonists for the treatment of obesity and related metabolic disorders.

合成法

NTI can be synthesized using a multi-step synthetic route that involves the reaction of 3-nitro-1H-1,2,4-triazole with 5-methyl-3-isoxazolylamine, followed by the reaction of the resulting intermediate with 1-adamantyl isocyanate. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

科学的研究の応用

NTI has been used extensively in scientific research to study the role of the MC4R in the regulation of energy homeostasis and body weight. Studies have shown that NTI is a potent and selective antagonist of the MC4R, which makes it a valuable tool for investigating the physiological and biochemical effects of MC4R blockade. NTI has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of obesity and other metabolic disorders.

特性

製品名

3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)-1-adamantanecarboxamide

分子式

C17H20N6O4

分子量

372.4 g/mol

IUPAC名

N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C17H20N6O4/c1-10-2-13(21-27-10)19-14(24)16-4-11-3-12(5-16)7-17(6-11,8-16)22-9-18-15(20-22)23(25)26/h2,9,11-12H,3-8H2,1H3,(H,19,21,24)

InChIキー

CRLOBXFVWHKQLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

正規SMILES

CC1=CC(=NO1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。